molecular formula C21H16N2O3S B2429995 4-acetamidophenyl 10H-phenothiazine-10-carboxylate CAS No. 898472-19-0

4-acetamidophenyl 10H-phenothiazine-10-carboxylate

Cat. No. B2429995
CAS RN: 898472-19-0
M. Wt: 376.43
InChI Key: XHHRBKJTTDZLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamidophenyl 10H-phenothiazine-10-carboxylate, also known as APPTC, is a synthetic compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In

Scientific Research Applications

Photocatalysis and Oxidative Coupling Reactions

The study by Zhou et al. introduced a novel class of extended phenothiazines, including our compound of interest . These extended phenothiazines exhibit continuous red shifts in light absorption as the number of fused rings increases. Notably, they maintain reversible redox behavior and strong excited-state reduction potentials. Specifically, 4-acetamidophenyl 10H-phenothiazine-10-carboxylate (referred to as “3” in the study) efficiently catalyzes the oxidative coupling of amines to imines under visible-light irradiation. Unlike conventional phenothiazine (PTZ), which requires UV light, compound 3 achieves better yields within a shorter reaction time and demonstrates a broad substrate scope. Furthermore, the study successfully realized direct and efficient conversion of amines to imines under sunlight in an air atmosphere.

Veterinary Medicine

4-Acetamidophenyl 10H-phenothiazine-10-carboxylate (acepromazine) finds use as an antipsychotic, sedative, and antiemetic drug in veterinary medicine . Its calming effects make it valuable for managing anxiety and stress in animals.

Zhou, J., Mao, L., Wu, M.-X., Peng, Z., Yang, Y., Zhou, M., Zhao, X.-L., Shi, X., & Yang, H.-B. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of aminesChemical Science, 13, 5252–5260. S2718421 | 4-acetamidophenyl 10H-phenothiazine-10-carboxylate. Retrieved from smolecule.com

properties

IUPAC Name

(4-acetamidophenyl) phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRBKJTTDZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamidophenyl 10H-phenothiazine-10-carboxylate

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